
3-Ethenylhept-6-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylhept-6-ynal is an organic compound characterized by the presence of both an alkyne and an aldehyde functional group. Its molecular structure consists of a seven-carbon chain with a triple bond between the sixth and seventh carbon atoms and a double bond between the third and fourth carbon atoms. The compound’s IUPAC name is this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylhept-6-ynal can be achieved through various methods. One common approach involves the partial reduction of 3-ethenylhept-6-ynoic acid using a selective reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the hydroboration-oxidation of 3-ethenylhept-6-yne, followed by oxidation to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One such method is the catalytic hydrogenation of 3-ethenylhept-6-ynoic acid using palladium on carbon (Pd/C) as a catalyst, followed by oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC).
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenylhept-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl)
Major Products Formed
Oxidation: 3-ethenylhept-6-ynoic acid
Reduction: 3-ethenylhept-6-enal or 3-ethenylheptane
Substitution: 3-halohept-6-ynal
Aplicaciones Científicas De Investigación
3-Ethenylhept-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethenylhept-6-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
3-Ethenylhept-6-ynal can be compared with other similar compounds, such as:
3-Ethenylhept-6-ynol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-Ethenylhept-6-ynoic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-Ethenylhept-6-yne: Lacks the aldehyde group, consisting only of the alkyne and ethenyl groups.
The uniqueness of this compound lies in its combination of both an alkyne and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
116145-19-8 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-ethenylhept-6-ynal |
InChI |
InChI=1S/C9H12O/c1-3-5-6-9(4-2)7-8-10/h1,4,8-9H,2,5-7H2 |
Clave InChI |
MJYOHCCPTTXBHT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCC#C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


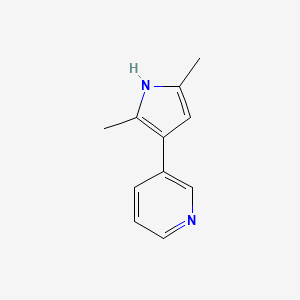
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
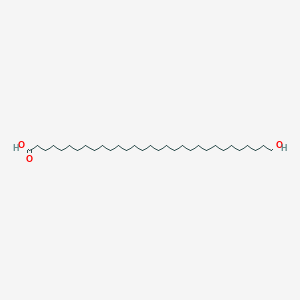
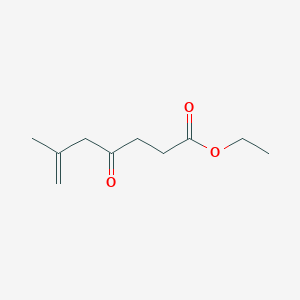
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
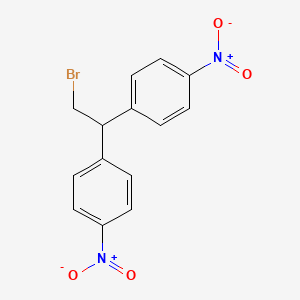
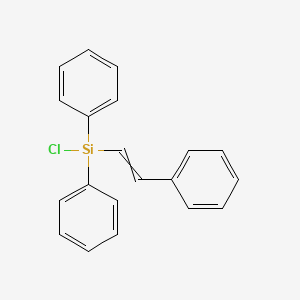
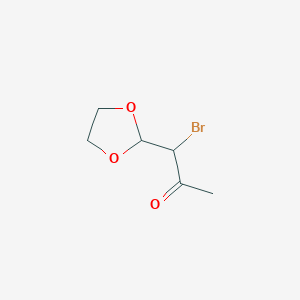
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)
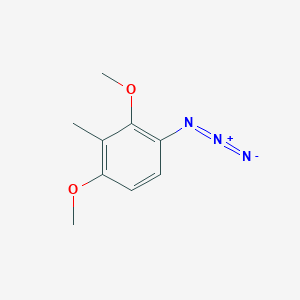
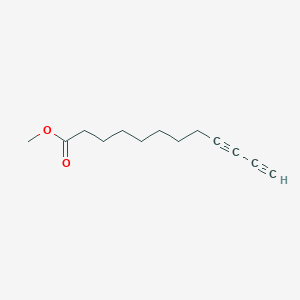
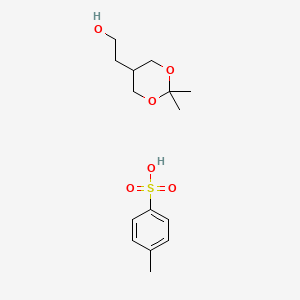

![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
